![molecular formula C7H14ClO5PS B6610290 diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate CAS No. 2770524-88-2](/img/structure/B6610290.png)
diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
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Overview
Description
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate (DCSP) is a synthetic organic compound that has been used in a variety of scientific research applications. DCSP is a colorless liquid with a boiling point of 101.5 °C and a melting point of -36 °C. It is a derivative of phosphonic acid and a member of the cyclopropylphosphonate family. DCSP has been used in a variety of scientific research applications due to its unique properties and ability to react with various other compounds.
Scientific Research Applications
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has also been used in the synthesis of pharmaceuticals, biodegradable polymers, and other materials. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been used in the synthesis of nanomaterials, such as carbon nanotubes, and in the synthesis of nanocomposites.
Mechanism of Action
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is a cyclopropylphosphonate derivative, which means that it can react with other compounds to form cyclopropylphosphonate derivatives. This reaction is known as cyclopropylation and is used in the synthesis of polymers, pharmaceuticals, and other materials. In addition to cyclopropylation, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate can also react with other compounds to form other derivatives, such as phosphonates and phosphonic acids.
Biochemical and Physiological Effects
diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been studied for its biochemical and physiological effects. Studies have shown that diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects, including increased muscle contraction and improved memory. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to decreased inflammation and pain.
Advantages and Limitations for Lab Experiments
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is relatively non-toxic and has a low vapor pressure, making it safer to handle in the lab. One limitation is that diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is highly reactive and can react with other compounds, which can make it difficult to control the reaction. Additionally, diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a variety of potential future directions for research involving diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate. One potential direction is to explore the use of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate as a catalyst in organic synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate, as well as its potential therapeutic applications. Additionally, research could be done to explore the potential applications of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate in the synthesis of nanomaterials and nanocomposites. Finally, research could be done to explore the potential toxicity of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate and to develop methods to reduce its toxicity.
Synthesis Methods
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate can be synthesized through a variety of methods. The most common method involves the reaction of ethyl chlorosulfonate with a cyclopropyl ring. This reaction produces a cyclopropylphosphonate derivative, which can be further reacted with diethyl phosphite to yield the desired diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate. Other methods of synthesis include the reaction of ethyl chlorosulfonate with a substituted cyclopropyl ring, or the reaction of ethyl chlorosulfonate with a cyclopropylphosphonate derivative.
properties
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQUUYHWSFBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClO5PS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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